Didodecyl sulfate

Description

Evolution of Anionic Surfactant Research: A Focus on Didodecyl Sulfate (B86663) Compounds

The study of anionic surfactants has been a cornerstone of colloid and interface science for over a century. Early research predominantly focused on simple, single-chain, monovalent surfactants like sodium dodecyl sulfate (SDS), which is widely used in detergents, personal care products, and biochemical research. nih.govresearchgate.net These molecules, characterized by a long hydrocarbon tail and a polar sulfate head group, are valued for their ability to reduce surface tension and form micelles in solution. rroij.comatamanchemicals.com

As the field progressed, researchers began to explore more complex surfactant architectures to achieve novel properties and functionalities. This led to investigations into surfactants with multiple alkyl chains or different counter-ions. Didodecyl sulfate compounds fit within this advanced research area. Unlike the single-chain structure of SDS, this compound is the didodecyl ester of sulfuric acid. chemspider.com Further complexity is introduced with variants such as calcium this compound (Ca(DS)₂), a dianionic surfactant where a divalent calcium ion is the counter-ion for two dodecyl sulfate chains. walshmedicalmedia.comresearchgate.net The evolution from simple single-tailed surfactants to these more complex multi-tailed or divalent ion-associated structures allows for the fine-tuning of properties like micelle shape, aggregation number, and interaction with other molecules, opening new avenues in materials science and colloidal engineering. walshmedicalmedia.com

Defining the Chemical Architecture and Unique Characteristics of this compound Variants

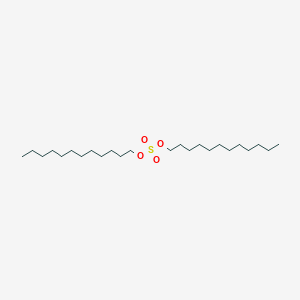

The chemical architecture of this compound and its derivatives is key to their distinct behaviors in solution. The parent compound, this compound, possesses two twelve-carbon (dodecyl) chains linked to a central sulfate group.

This compound The fundamental structure consists of two C12 alkyl chains creating a significantly more hydrophobic molecule compared to its single-chain counterparts.

| Property | Value | Source |

| Chemical Formula | C₂₄H₅₀O₄S | chemspider.comnist.gov |

| Molecular Weight | 434.720 g/mol | chemspider.comnist.gov |

| CAS Number | 2649-11-8 | chemspider.comnist.gov |

| Synonyms | Sulfuric acid, didodecyl ester | chemspider.com |

Calcium this compound (Ca(DS)₂) A prominent variant studied in research is calcium this compound (CDS). It is a dianionic surfactant where two dodecyl sulfate anions are associated with a single divalent calcium cation. walshmedicalmedia.com This structure is of significant interest because the divalent counter-ion fundamentally alters micellar formation and properties compared to monovalent surfactants like SDS.

Small-Angle X-ray Scattering (SAXS) studies have provided detailed insights into the structure of CDS micelles in aqueous solutions. researchgate.netresearchgate.net Research has shown that these micelles are not spherical but adopt a prolate ellipsoidal shape. walshmedicalmedia.comresearchgate.net The characteristics of these micelles change with surfactant concentration.

| Concentration (wt %) | Mean Aggregation Number | Shell Thickness (Å) | Effective Fractional Charge | Micelle Shape |

|---|---|---|---|---|

| 0.5 | 145 | 6.2 | 0.29 | Prolate Ellipsoid |

| 1.0 | 140 | 6.5 | 0.27 | Prolate Ellipsoid |

| 2.5 | 125 | 7.5 | 0.24 | Prolate Ellipsoid |

| 20.0 | 120 | 8.0 | 0.22 | Prolate Ellipsoid |

As surfactant concentration increases, the aggregation number (number of surfactant molecules per micelle) decreases, while the thickness of the micellar shell increases. walshmedicalmedia.com This behavior is distinct from many simpler surfactants and highlights the unique colloidal chemistry of this compound variants.

Didodecyl Diphenyl Ether Disulfonate (C₁₂-DADS) Another complex variant is didodecyl diphenyl ether disulfonate. This Gemini (B1671429) surfactant involves a Friedel-Crafts reaction of 1-dodecene (B91753) and diphenyl oxide, followed by sulfonation. researchgate.net This creates a structure with two dodecyl chains and two sulfonate groups attached to a diphenyl ether spacer, resulting in a surfactant with high surface activity and a low critical micelle concentration (CMC) compared to related single-chain structures. researchgate.net

Significance of this compound in Contemporary Colloidal and Materials Science Inquiry

The unique structures of this compound variants make them valuable tools in modern colloidal and materials science. Their primary significance lies in their use as model systems to understand complex self-assembly phenomena.

The investigation of calcium this compound (CDS) micelles is a prime example of its importance. The presence of a divalent counter-ion (Ca²⁺) creates a more complex electrostatic environment at the micelle surface compared to the monovalent Na⁺ in SDS. walshmedicalmedia.com Studying how this divalent ion influences micelle shape, size, and charge provides fundamental insights into the forces governing self-assembly. researchgate.net This knowledge is crucial for designing novel nanostructured materials, improving emulsion stability, and developing advanced drug delivery systems where interactions between components are critical.

Furthermore, the study of Gemini surfactants like didodecyl diphenyl ether disulfonate contributes to the development of high-performance surfactants. These molecules exhibit superior surface activity, meaning they are more efficient at reducing surface tension at lower concentrations. researchgate.net This efficiency is highly desirable in industrial applications, from enhanced oil recovery to the formulation of specialized cleaning agents and coatings. By systematically studying the relationship between the structure of these complex this compound-based surfactants and their performance, researchers can develop new molecules tailored for specific, demanding applications in materials science.

Properties

IUPAC Name |

didodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJRCNSPOSHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332496 | |

| Record name | Didodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2649-11-8 | |

| Record name | Didodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Approaches for Didodecyl Sulfate Synthesis and Characterization

Synthetic Strategies for Didodecyl Sulfate (B86663) Compounds

The synthesis of didodecyl sulfate salts can be achieved through various chemical routes, often tailored to incorporate specific counterions, which are crucial for the compound's final properties and applications.

The preparation of calcium this compound (Ca(DS)₂) for research purposes necessitates a controlled synthesis process to ensure high purity and a well-defined product. A common and effective method is a precipitation reaction involving the metathesis of sodium dodecyl sulfate (SDS) with a soluble calcium salt, such as calcium chloride (CaCl₂), in an aqueous solution.

The reaction can be represented as:

2Na(DS) (aq) + CaCl₂ (aq) → Ca(DS)₂ (s) + 2NaCl (aq)

In a typical laboratory-scale synthesis, a stoichiometric amount of calcium chloride solution is gradually added to a solution of sodium dodecyl sulfate under constant stirring. The formation of a white precipitate, calcium this compound, indicates the progression of the reaction. To ensure the reaction goes to completion and to maximize the yield of the insoluble product, reaction parameters such as concentration, temperature, and stirring rate are carefully controlled.

Following precipitation, the crude Ca(DS)₂ is isolated by filtration. The primary impurities at this stage are unreacted starting materials and the soluble byproduct, sodium chloride. Purification is typically achieved by washing the precipitate multiple times with deionized water to remove these water-soluble impurities. The final product is then dried under vacuum to remove any residual moisture, yielding a fine, white powder suitable for research applications. The purity of the synthesized Ca(DS)₂ is then verified using the characterization techniques described in section 2.2.

The synthetic principles for creating this compound compounds can be extended to include a variety of divalent and multivalent counterions, leading to materials with diverse properties. The choice of counterion influences the solubility, critical micelle concentration (CMC), and thermal stability of the resulting surfactant.

Divalent Counterions (e.g., Mg²⁺, Zn²⁺): The synthesis of magnesium this compound and zinc this compound often follows a similar metathesis or neutralization strategy.

Magnesium this compound (Mg(DS)₂): This compound can be prepared by reacting dodecyl alcohol with a sulfating agent like sulfur trioxide, followed by neutralization with magnesium hydroxide (B78521) or magnesium carbonate. surfactant.topformulationbio.com The reaction with magnesium hydroxide is shown below. surfactant.top Another route involves the direct reaction of lauryl alcohol with sulfuric acid, followed by neutralization with magnesium carbonate. formulationbio.comevitachem.com The reaction temperature is typically maintained between 30-70°C. surfactant.topgoogle.com

2(C₁₂H₂₅OH) + 2SO₃ + Mg(OH)₂ → Mg(DS)₂ + 2H₂O

Zinc this compound (Zn(DS)₂): Layered zinc hydroxide intercalated with dodecyl sulfate anions has been synthesized via a precipitation method. acs.org This involves dissolving zinc nitrate (B79036) hexahydrate and sodium dodecyl sulfate in water, followed by the slow, dropwise addition of a sodium hydroxide solution. acs.org The resulting white precipitate is then centrifuged, washed, and dried. acs.org This method produces a layered hybrid material with the formula Zn₅(OH)₈(DS)₂·2H₂O. acs.org

Multivalent Counterions (e.g., Al³⁺): The synthesis of didodecyl sulfates with trivalent counterions like aluminum introduces more complex chemistries.

Aluminum Tridodecyl Sulfate (Al(DS)₃): Aluminum tridodecyl sulfate trihydrate has been synthesized and used as a Lewis acid-surfactant-combined catalyst. shirazu.ac.ir A method to create an aluminum-based dodecyl sulfate mesostructured material involves a homogeneous precipitation technique. rsc.orgrsc.org In this process, aluminum nitrate nonahydrate, sodium dodecyl sulfate, and urea (B33335) are dissolved in water. rsc.orgrsc.org The solution is heated, causing the hydrolysis of urea, which gradually increases the pH, leading to the precipitation of the aluminum dodecyl sulfate complex. rsc.orgrsc.org

A summary of synthetic approaches for different counterions is presented in the table below.

| Counterion | Precursors | Method | Key Parameters |

| Magnesium (Mg²⁺) | Dodecyl alcohol, Sulfur trioxide, Magnesium hydroxide | Sulfation followed by neutralization | Reaction temperature: 30-60°C; Continuous reactor (e.g., falling film reactor) is often used for sulfation. surfactant.top |

| Zinc (Zn²⁺) | Zinc nitrate hexahydrate, Sodium dodecyl sulfate, Sodium hydroxide | Precipitation | Slow, dropwise addition of NaOH to a solution of zinc nitrate and SDS at room temperature. acs.org |

| Aluminum (Al³⁺) | Aluminum nitrate nonahydrate, Sodium dodecyl sulfate, Urea | Homogeneous precipitation | Molar ratio of Al(NO₃)₃:SDS:urea:water = 1:2:30:60; Heated to 80°C to induce urea hydrolysis and precipitation. rsc.orgrsc.org |

Controlled Synthesis of Calcium this compound (Ca(DS)2) for Research Applications

Advanced Purity Assessment and Characterization for Research-Grade this compound

Ensuring the purity of synthesized this compound compounds is paramount for their use in research, as impurities can significantly alter their physicochemical properties. A suite of advanced analytical techniques is employed for comprehensive purity assessment and characterization.

Conductometry is a powerful and widely used technique for evaluating the purity of ionic surfactants like didodecyl sulfates. jcsp.org.pkmdpi.com The method is based on measuring the electrical conductivity of a surfactant solution as a function of its concentration. A key parameter derived from this measurement is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers begin to aggregate into micelles.

The conductivity of the solution increases linearly with surfactant concentration below the CMC. scribd.comresearchgate.net Above the CMC, while the concentration continues to increase, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility and are partially ionized compared to the free monomers. asianpubs.org This results in a distinct break or inflection point in the conductivity versus concentration plot, which corresponds to the CMC. jcsp.org.pkscribd.com

The presence of impurities, particularly electrolytic salts or unreacted ionic precursors, can affect the conductivity measurements and shift the apparent CMC value. ajbasweb.com For a high-purity sample, the transition at the CMC is sharp. In contrast, impure samples may show a more gradual transition or a minimum in the plot, often due to the presence of more surface-active impurities like dodecanol (B89629). ajbasweb.com By comparing the measured CMC value against literature values for the pure compound, an initial assessment of purity can be made. jcsp.org.pkajbasweb.com Conductometric titration, where a solution is titrated with the surfactant, can also be used to determine surfactant adsorption and aggregation behavior, providing further insights into the purity and properties of the material. acs.orgnih.gov

Spectroscopic and elemental analysis techniques provide detailed information about the molecular structure and elemental composition of the synthesized this compound, enabling the identification and quantification of impurities. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the functional groups present in the this compound molecule and to detect certain impurities. mdpi.com The spectrum of a pure sample will show characteristic absorption bands for the alkyl chain (C-H stretching and bending vibrations) and the sulfate headgroup (S-O stretching vibrations). mdpi.comspectrabase.com For instance, the presence of a broad peak around 3400-3500 cm⁻¹ could indicate the presence of residual water or unreacted dodecanol. The methylene (B1212753) wagging modes in the 1300-1400 cm⁻¹ region can give information about the conformational order of the alkyl chains. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is invaluable for structural elucidation and purity assessment. nih.gov The NMR spectrum provides a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts and integration of the peaks corresponding to the terminal methyl group, the methylene groups of the alkyl chain, and the methylene group adjacent to the sulfate ester can confirm the structure of the dodecyl sulfate anion. Impurities, such as dodecanol or isomers with different chain lengths, would give rise to additional, identifiable peaks in the spectrum.

Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and sulfur) in the sample. uni-mainz.de The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of the pure this compound salt. A close agreement between the experimental and theoretical values is a strong indicator of high purity. Significant deviations can suggest the presence of inorganic salts, water, or organic impurities. shu.ac.uk Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods used for detecting trace elemental impurities, particularly residual metal ions from catalysts or precursors. pharmtech.com

Chromatography is an essential tool for separating the main this compound compound from structurally similar impurities, such as homologs with different alkyl chain lengths or unreacted starting materials. alfa-chemistry.comchromtech.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile surfactants. alfachemic.com In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase. rsc.org The separation is based on the hydrophobicity of the components. For this compound, this allows for the separation of homologs (e.g., C10, C14, C16 sulfates) which may be present as impurities in a C12-sulfate sample. nih.gov Ion-pair chromatography, a variant of HPLC, can also be employed, where an ion-pairing reagent is added to the mobile phase to enhance the retention and separation of ionic surfactants. nih.gov Detection is often achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (MS), as many surfactants lack a strong UV chromophore. sielc.com

Ion Chromatography (IC): This technique is specifically designed for the separation and quantification of ions. It can be used to measure the concentration of inorganic anionic impurities, such as chloride and sulfate, which may be present from the synthesis precursors or as byproducts. researchgate.net An ion chromatography system with a conductivity detector is highly effective for this purpose. nih.gov

Gas Chromatography (GC): While this compound salts are non-volatile, GC is useful for quantifying volatile impurities, most notably unreacted dodecanol. thermofisher.com The sample may require derivatization to convert the alcohol into a more volatile and detectable compound. For example, dodecanol can be reacted with naphthyl isocyanate to form a urethane (B1682113) derivative, which can then be readily analyzed by HPLC with UV detection.

The table below summarizes the application of these characterization techniques.

| Technique | Information Provided | Common Impurities Detected |

| Conductometry | Critical Micelle Concentration (CMC), presence of ionic impurities | Electrolytic salts, unreacted ionic precursors |

| FTIR Spectroscopy | Functional group confirmation, presence of hydroxyl groups | Water, dodecanol |

| NMR Spectroscopy | Detailed molecular structure, structural isomers | Dodecanol, alkyl sulfate homologs |

| Elemental Analysis | Elemental composition (C, H, S), confirmation of empirical formula | Inorganic salts, water, organic residues |

| HPLC / IC | Purity, separation of homologs, quantification of inorganic anions | Alkyl sulfate homologs (C10, C14, etc.), chloride, sulfate |

| Gas Chromatography | Quantification of volatile organic impurities | Unreacted dodecyl alcohol |

Supramolecular Assembly and Colloidal Behavior of Didodecyl Sulfate Systems

Micellar Aggregation Dynamics and Thermodynamics

The self-assembly of surfactant molecules in aqueous solutions into a variety of supramolecular structures, such as micelles, is a well-documented phenomenon. walshmedicalmedia.comresearchgate.net In the case of didodecyl sulfate (B86663) systems, particularly those with divalent counterions like calcium (Ca(DS)₂), the aggregation behavior is of significant interest. walshmedicalmedia.comresearchgate.net Didodecyl sulfate surfactants with divalent counterions are formed by combining a monovalent anionic surfactant, like sodium dodecyl sulfate (SDS), with a divalent salt, such as calcium chloride. walshmedicalmedia.com

The aggregation process is driven by the amphiphilic nature of the surfactant molecules, which possess both hydrophilic head groups and hydrophobic tails. In aqueous environments, these molecules assemble to minimize the unfavorable contact between the hydrophobic tails and water. This self-assembly is not considered a true thermodynamic phase transition, as there are no singularities in thermodynamic quantities, but it does result in the spontaneous formation of large, finite molecular aggregates. princeton.edu The thermodynamics of micellization can be characterized by parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. ed.govresearchgate.netconicet.gov.arajchem-a.comconicet.gov.ar Generally, a negative ΔG°mic indicates a spontaneous micellization process. researchgate.netajchem-a.com For ionic surfactants, the process is influenced by temperature and the presence of co-solvents or salts, which affects the critical micelle concentration (CMC) and the degree of micelle ionization. ed.govresearchgate.netconicet.gov.ar In the case of dodecyl sulfate surfactants, divalent counterions like Mg²⁺ lead to considerably lower CMC values compared to monovalent counterions. rsc.org

The shape and size of micelles are dependent on the molecular architecture of the surfactant. walshmedicalmedia.comresearchgate.net While conventional surfactants often form spherical micelles in dilute solutions, others can form ellipsoidal, cylindrical, or thread-like structures. walshmedicalmedia.comresearchgate.net

For calcium this compound (Ca(DS)₂), Small Angle X-ray Scattering (SAXS) studies have been employed to determine the structure of the micelles in salt-free aqueous solutions. walshmedicalmedia.comresearchgate.net These studies reveal that Ca(DS)₂ micelles are not spherical but are prolate ellipsoidal in shape. walshmedicalmedia.comresearchgate.netresearchgate.net The Ca(DS)₂ molecule itself is considered to have a cylindrical monomer. walshmedicalmedia.comresearchgate.netresearchgate.net The SAXS technique is particularly effective for this system because the components of the micellar shell, including sulfur, calcium, and oxygen, are strong X-ray scatterers, providing detailed information about the outer shell of the counterions. walshmedicalmedia.comresearchgate.net By using an indirect Fourier transformation method on the scattering data, a particle distance distribution function can be generated, which allows for the determination of the ellipsoidal micelle's size parameters. walshmedicalmedia.comresearchgate.net

The nature of the counterion plays a critical role in the micellar structure of ionic surfactants. walshmedicalmedia.com The study of this compound with divalent counterions, such as calcium (Ca²⁺), is of particular interest because it presents a system distinct from those with traditional monovalent counterions like Na⁺. walshmedicalmedia.comresearchgate.net The divalent counterion is part of a dianionic surfactant molecule that consists of two dodecyl sulfate tails attached to the ion. walshmedicalmedia.comresearchgate.net

Research on Ca(DS)₂ micelles has shown a counter-intuitive relationship between surfactant concentration and aggregation number. As the concentration of Ca(DS)₂ increases, the mean aggregation number decreases. walshmedicalmedia.comresearchgate.netresearchgate.net This is accompanied by an increase in the thickness of the micellar shell and a reduction in the total charge. walshmedicalmedia.comresearchgate.netresearchgate.net This suggests that at higher concentrations, the micelles become smaller and less charged. In general, for dodecyl sulfate surfactants, the presence of divalent counterions leads to more compact and densely packed micelles. researchgate.net This is attributed to the formation of more stable "salt bridges" between the charged sulfate head groups mediated by the divalent cation (e.g., Ca²⁺) compared to a monovalent cation. researchgate.net This increased stability helps pack the micelles more densely. researchgate.net

| Parameter | Trend with Increasing Concentration | Reference |

|---|---|---|

| Mean Aggregation Number | Decreases | walshmedicalmedia.com, researchgate.net, researchgate.net |

| Shell Thickness | Increases | walshmedicalmedia.com, researchgate.net, researchgate.net |

| Total Charge | Decreases | walshmedicalmedia.com, researchgate.net, researchgate.net |

Beyond simple micellar aggregates, surfactant systems, including this compound, can form more complex supramolecular structures like vesicles and liquid crystalline phases under certain conditions. walshmedicalmedia.comresearchgate.net For systems involving Ca(DS)₂, the addition of the surfactant can induce a morphological transition from spherical micelles to elongated, wormlike micelles. researchgate.net With a continued increase in the Ca(DS)₂ concentration, the system can progress through a two-phase region to form a birefringent vesicle-phase (Lαv-phase). researchgate.net Further concentration increases can lead to a gel-phase region before precipitation of the surfactant occurs. researchgate.net

The formation of liquid crystalline phases, such as lamellar and hexagonal mesophases, is also a known feature of concentrated surfactant systems. rsc.orgnih.gov In the sodium dodecyl sulfate-water binary system, for example, hexagonal and middle liquid crystal phases have been identified. rsc.orgcore.ac.uk The interaction of SDS solutions with other molecules, like hexadecanoic acid, can also lead to the formation of ternary lamellar and hexagonal liquid crystalline phases. rsc.org The addition of certain gelators can transform a lyotropic nematic phase into an anisotropic gel with a lamellar structure. nih.gov While these examples often involve sodium dodecyl sulfate, they illustrate the potential for this compound systems to form similarly complex phases, as seen with the vesicle and gel phases in Ca(DS)₂ solutions. researchgate.net

Impact of Divalent Counterions on Aggregation Number and Charge Distribution

Phase Behavior and Interfacial Phenomena

The phase behavior of this compound is highly dependent on its concentration in aqueous solution. Studies on calcium this compound (Ca(DS)₂) demonstrate a clear progression of phase transitions as the concentration is varied. At low concentrations, the system is characterized by micellar solutions. researchgate.net As the concentration of Ca(DS)₂ is increased, a transition occurs where spherical micelles elongate into wormlike structures. researchgate.net This is followed by the appearance of a vesicle phase (Lαv-phase) and then a gel-phase region at even higher concentrations. researchgate.net Eventually, the solubility limit is exceeded, and precipitates of undissolved Ca(DS)₂ appear. researchgate.net

This concentration-dependent behavior also manifests in the structural parameters of the micelles themselves. As observed in SAXS studies of Ca(DS)₂ across concentrations from 0.5 to 20 weight %, an increase in concentration results in a lower aggregation number, an increased shell thickness, and a lower total charge. walshmedicalmedia.comresearchgate.net Molecular dynamics simulations on the related sodium dodecyl sulfate (SDS) have also shown that concentration influences aggregation kinetics and micellar structure. princeton.edu The adsorption of surfactant molecules at interfaces is also concentration-dependent, eventually leading to the formation of aggregates in a liquid-expanded phase at the interface. nih.govresearchgate.net

| Increasing Ca(DS)₂ Concentration | Observed Phase/Structure | Reference |

|---|---|---|

| Low Concentration | Spherical/Ellipsoidal Micelles | researchgate.net |

| Intermediate Concentration | Wormlike Micelles | researchgate.net |

| Higher Concentration | Vesicle-Phase (Lαv-phase) | researchgate.net |

| Very High Concentration | Gel-Phase | researchgate.net |

| Above Solubility Limit | Precipitate | researchgate.net |

Adsorption Behavior of this compound at Solid-Liquid Interfaces

The adsorption of this compound at solid-liquid interfaces is a complex phenomenon significantly influenced by the composition of the aqueous solution, particularly the presence of divalent cations such as calcium (Ca²+). This compound surfactants, like calcium this compound (Ca(DS)₂), are formed when two dodecyl sulfate anions associate with a divalent counter-ion. walshmedicalmedia.com This can occur when a salt like calcium chloride is introduced into a solution of an anionic surfactant such as sodium dodecyl sulfate (SDS). walshmedicalmedia.com

The presence of divalent cations has a pronounced effect on the adsorption behavior of dodecyl sulfate anions onto solid surfaces. Research on the adsorption of SDS onto carbon black demonstrates that the presence of calcium ions significantly enhances the adsorption of the surfactant. chula.ac.th This increase is attributed to the formation of calcium this compound complexes. chula.ac.th As the concentration of calcium ions increases, the adsorption of dodecyl sulfate onto the carbon surface also increases. chula.ac.th This is because the divalent calcium ions can bridge the negatively charged dodecyl sulfate anions and potentially interact more favorably with the surface or reduce electrostatic repulsion between the adsorbed surfactant molecules.

The pH of the solution also plays a role in the adsorption process. For instance, on carbon black surfaces, the adsorption of dodecyl sulfate is slightly greater at a pH of 7 compared to a pH of 9. chula.ac.th As the pH decreases, the solid surface can become more positively charged (or less negatively charged) due to the adsorption of protons, which in turn promotes the adsorption of anionic surfactants. chula.ac.th

At the solid-liquid interface, adsorbed surfactant molecules can form aggregates known as hemimicelles. columbia.edu Spectroscopic studies have indicated that these surfactant aggregates formed at the interface are often more tightly packed than the micelles that form in the bulk solution. columbia.edu

Table 1: Factors Influencing the Adsorption of Dodecyl Sulfate on Carbon Black

| Factor | Observation | Mechanism | Citation |

| Calcium Concentration | Adsorption increases with increasing calcium concentration. | Formation of calcium this compound complexes reduces repulsion and enhances surface interaction. | chula.ac.th |

| pH | Adsorption is slightly higher at pH 7 than at pH 9. | A lower pH makes the surface more positive (or less negative), attracting the anionic surfactant. | chula.ac.th |

In some systems, the adsorption process can be intentionally manipulated. For example, while sodium dodecyl sulfate does not typically adsorb on a negatively charged surface like silica, its adsorption can be induced by the pre-adsorption of a polymer like polyethylene (B3416737) oxide (PEO). columbia.edu The interaction between the polymer and the surfactant at the solid-liquid interface is observed to be stronger than their interaction in the bulk solution. columbia.edu

Surface Tension Depression and Interfacial Stability Mechanisms

This compound, as a surfactant, is effective at reducing the surface tension of water and stabilizing interfaces. ontosight.aiatamanchemicals.com This ability stems from its amphiphilic molecular structure, which consists of two hydrophobic dodecyl (C₁₂) chains and a hydrophilic sulfate head group linked by a divalent cation. walshmedicalmedia.com When introduced into an aqueous environment, these molecules preferentially migrate to interfaces, such as the air-water or oil-water interface.

The primary mechanism for surface tension depression is the formation of a structured molecular layer at the interface. The hydrophobic tails orient themselves away from the water phase, while the hydrophilic heads remain in contact with it. This disruption of the cohesive energy between water molecules at the surface leads to a significant reduction in surface tension. atamanchemicals.com

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk solution self-assemble into organized aggregates called micelles. researchgate.netmdpi.com In the case of calcium this compound, the monomer unit is considered to be cylindrical, consisting of two dodecyl sulfate tails attached to a single divalent Ca²⁺ ion. walshmedicalmedia.com The aggregation behavior of such dianionic surfactants is of particular interest because the divalent nature of the counter-ion influences the size, shape, and charge of the resulting micelles. walshmedicalmedia.com The formation of micelles provides a thermodynamic sink for surfactant monomers, and the surface tension of the solution typically remains relatively constant above the CMC. nih.govresearchgate.net

A study of calcium this compound micelles using Small Angle X-ray Scattering (SAXS) revealed key structural characteristics and their dependence on surfactant concentration.

Table 2: Structural Properties of Calcium this compound (Ca(DS)₂) Micelles

| Property | Observation with Increasing Surfactant Concentration | Citation |

| Aggregation Number | Decreases | walshmedicalmedia.com |

| Shell Thickness | Increases | walshmedicalmedia.com |

| Total Charge | Decreases | walshmedicalmedia.com |

The stability of interfaces, such as in emulsions or foams, is greatly enhanced by this compound. The adsorbed surfactant layer at an interface creates a protective barrier that prevents the coalescence of droplets or bubbles. mdpi.com This stabilization can be attributed to several factors, including electrostatic repulsion between the charged head groups of the adsorbed molecules and steric hindrance from the hydrocarbon chains. The presence of a divalent counter-ion like calcium in this compound can influence these stabilizing forces by affecting the packing and charge density at the interface. walshmedicalmedia.com Furthermore, the formation of a hydrophobic layer by the adsorbed surfactant at an electrode/electrolyte interface can inhibit certain electrochemical reactions, such as hydrogen evolution, thereby increasing the stability window of aqueous electrolytes. mdpi.com

Advanced Spectroscopic and Scattering Investigations of Didodecyl Sulfate Systems

Small-Angle X-ray Scattering (SAXS) for Structural Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for determining the nanostructure of materials, such as self-assembled surfactant micelles, on a length scale of 10-1000 Å. walshmedicalmedia.com This method is particularly effective for studying the structure of micelles formed by Calcium Didodecyl Sulfate (B86663), Ca(DS)₂, a dianionic surfactant with a divalent counter-ion (Ca²⁺). researchgate.netwalshmedicalmedia.com The technique provides crucial information about the size, shape, and internal structure of the micelles. walshmedicalmedia.com SAXS is especially well-suited for investigating the outer shell of Ca(DS)₂ micelles because the components of the shell, including sulfur, calcium, and oxygen, are strong X-ray scatterers. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.comresearchgate.net

Determination of Micelle Size and Shape Parameters for Ca(DS)₂

SAXS studies on salt-free aqueous solutions of Calcium Didodecyl Sulfate (Ca(DS)₂) have revealed that the micelles adopt a prolate ellipsoidal shape. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com This determination is made by analyzing the scattering intensity as a function of the scattering angle. walshmedicalmedia.com The analysis of the scattering data allows for the determination of key size parameters of these ellipsoidal micelles. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com

The table below presents the structural parameters of Ca(DS)₂ micelles determined from SAXS data analysis at 55°C for different surfactant concentrations. researchgate.net

| Concentration (wt %) | Semi-minor axis of core (b_c) (Å) | Axial ratio of core (ζ) | Shell thickness (d) (Å) | Mean Aggregation Number (N) |

|---|---|---|---|---|

| 0.5 | 16.5 | 1.5 | 7.0 | 105 |

| 1.0 | 15.0 | 1.3 | 7.5 | 90 |

| 2.5 | 14.0 | 1.2 | 8.0 | 80 |

| 20.0 | 12.0 | 1.1 | 9.0 | 65 |

Insights into Water Association and Shell Thickness Dynamics

SAXS investigations provide valuable information on the dynamics of the micellar shell, particularly concerning its thickness and the association of water molecules, as a function of surfactant concentration. researchgate.netresearchgate.net For Ca(DS)₂ micelles, it has been observed that as the surfactant concentration increases, the shell thickness also increases. researchgate.netresearchgate.net

This increase in shell thickness is linked to a higher number of counter-ions being attached to the aggregates at higher concentrations. researchgate.net Concurrently, the mean aggregation number and the total charge of the micelles decrease with increasing surfactant concentration. walshmedicalmedia.comresearchgate.net The data also suggest a probable lowering of water association with the micelle as the concentration of the surfactant increases. researchgate.netwalshmedicalmedia.com The radius of the micelle's core, which represents the hydrocarbon chain length, tends to decrease at higher concentrations, suggesting that the dodecyl chains are more folded in more concentrated solutions. researchgate.net

The following table summarizes the relationship between Ca(DS)₂ concentration and the resulting shell thickness and aggregation number, as determined by SAXS studies. researchgate.net

| Concentration (wt %) | Shell Thickness (Å) | Mean Aggregation Number (N) |

|---|---|---|

| 0.5 | 7.0 | 105 |

| 1.0 | 7.5 | 90 |

| 2.5 | 8.0 | 80 |

| 20.0 | 9.0 | 65 |

Complementary Scattering Techniques

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of particles and aggregates in a suspension. nanoscience-analytical.com It works by observing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. nanoscience-analytical.com From these fluctuations, the hydrodynamic diameter (HDD) of the particles can be calculated. nanoscience-analytical.com DLS provides an average particle size and a polydispersity index (PDI), which indicates the breadth of the size distribution in the sample. nanoscience-analytical.com

While SAXS provides detailed information on the shape and internal structure (core and shell dimensions), DLS measures the effective size of the aggregate in solution, including any associated solvent layer, which is known as the hydrodynamic radius. nanoscience-analytical.comacs.org Therefore, DLS is a complementary technique that offers statistical size information for a large population of particles in their native liquid environment. nanoscience-analytical.com However, DLS does not provide information about particle shape or internal morphology and can have difficulty distinguishing between large primary particles and aggregates of smaller ones. nanoscience-analytical.com In studies of surfactant systems, DLS has been used to probe the aggregation behavior and the influence of various factors, such as the presence of salts, on micellar size. beilstein-journals.org For instance, in studies of charged molecules, DLS can reveal how different ions affect aggregation and hydrodynamic diameter. beilstein-journals.org

Small-Angle Neutron Scattering (SANS) for Contrast Variation Studies

Small-Angle Neutron Scattering (SANS) is another powerful technique for studying the structure of complex aggregates like micelles. nist.gov A key advantage of SANS is the ability to use "contrast variation" or "contrast matching". nist.govrsc.org This method exploits the significant difference in neutron scattering length between hydrogen (¹H) and its isotope deuterium (B1214612) (²H). nist.gov By selectively deuterating different components of the system (e.g., the surfactant's hydrocarbon core, the headgroups, or the solvent), specific parts of the aggregate can be made "invisible" to the neutrons, allowing other parts to be highlighted and studied in detail. rsc.orgacs.org

For example, in a micellar solution, if the solvent is a specific mixture of normal water (H₂O) and heavy water (D₂O), its neutron scattering length density can be adjusted to match that of the hydrocarbon core of the micelles. nist.gov In this "contrast-matched" state, the core becomes effectively transparent to the neutrons, and the scattering signal originates primarily from the shell (the headgroups and associated counter-ions). nist.gov Conversely, by deuterating the surfactant tails and using D₂O as the solvent, the shell can be contrast-matched to observe the core. umd.edu

This ability to selectively view different parts of a complex assembly makes the combination of SANS with contrast variation an invaluable tool for resolving the detailed structure of surfactant aggregates, including the distribution of molecules within the micelle and the degree of solvent penetration. rsc.orgacs.org While SAXS is highly sensitive to electron-dense elements like counter-ions, SANS provides complementary information by focusing on the arrangement of the hydrocarbon and hydrated components. researchgate.net A combined SANS and SAXS study can thus provide a comprehensive picture of the counter-ion distribution around micelles. researchgate.net

Spectroscopic Probes for Molecular Interactions

Advanced spectroscopic techniques offer powerful, non-invasive methods to investigate the complex molecular interactions within this compound systems. These methods provide detailed insights into the structure, dynamics, and local environment of surfactant aggregates, as well as their interactions with various molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Aggregates

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal technique for analyzing the structure and molecular environment of this compound aggregates. By probing the vibrational modes of the surfactant's functional groups, FTIR can elucidate the conformational order of the alkyl chains and the nature of the interactions involving the sulfate headgroup. researchgate.net

The analysis primarily focuses on two spectral regions: the C-H stretching region of the hydrocarbon tails and the S-O stretching region of the polar headgroup. researchgate.net

Alkyl Chain Conformation: The vibrational frequencies of the methylene (B1212753) (CH₂) groups in the dodecyl chains are particularly sensitive to their conformational state (i.e., the ratio of trans to gauche conformers). The asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes, typically found around 2918 cm⁻¹ and 2850 cm⁻¹ respectively, serve as markers for the degree of order. researchgate.net In a highly ordered, all-trans conformation, characteristic of a crystalline or well-packed state, these frequencies are lower. Conversely, an increase in gauche conformers, indicative of a more disordered or liquid-like state, causes a shift to higher wavenumbers. researchgate.net Therefore, monitoring these bands allows for the characterization of packing density and phase transitions in this compound aggregates. mdpi.com For instance, a νₐ(CH₂) value around 2917 cm⁻¹ is considered a strong indicator of well-organized this compound molecules. mdpi.com

Sulfate Headgroup Interactions: The sulfate headgroup exhibits strong infrared absorption bands corresponding to its asymmetric and symmetric S-O stretching vibrations. mdpi.comwhiterose.ac.uk These bands are sensitive to the local environment, including hydration, counter-ion binding, and electrostatic interactions with other charged species. whiterose.ac.uk For example, studies on mixed surfactant systems containing sodium dodecyl sulfate (SDS) have shown that vibrational responses from the S-O stretching modes indicate strong lateral interactions and enhanced packing between surfactant molecules. whiterose.ac.uk Theoretical calculations and experimental data show that the absence or presence of the counterion and the degree of hydration can shift the vibrational frequencies of the sulfate group, providing a direct probe of headgroup interactions at interfaces and within aggregates. mdpi.com

The table below summarizes key FTIR vibrational bands for this compound and their structural interpretations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| Asymmetric CH₂ Stretch (νₐ(CH₂)) | ~2917 - 2925 | Indicates the conformational order of alkyl chains. Lower frequencies suggest a higher degree of order (more trans conformers). |

| Symmetric CH₂ Stretch (νₛ(CH₂)) | ~2850 - 2855 | Provides information on the packing of alkyl chains. Lower frequencies correlate with denser packing. |

| Methylene Scissoring | ~1468 | Relates to the packing and interactions between adjacent alkyl chains. |

| Asymmetric SO₃ Stretch (νₐ(SO₃)) | ~1219 - 1249 | Sensitive to hydration, ion-pairing, and the overall symmetry of the headgroup environment. mdpi.com |

| Symmetric SO₃ Stretch (νₛ(SO₃)) | ~1065 - 1080 | Reflects the state of the sulfate headgroup and its interaction with counter-ions and neighboring molecules. mdpi.comrsc.org |

UV-Visible and Fluorescence Spectroscopy for Solubilization and Interaction Studies

UV-Visible absorption and fluorescence spectroscopy are indispensable tools for investigating the formation of this compound aggregates and their capacity to solubilize other molecules. These techniques rely on the use of probe molecules whose spectral properties are sensitive to the polarity of their surrounding environment.

UV-Visible Spectroscopy

UV-Visible spectroscopy can monitor the solubilization of molecules that contain a chromophore. When a probe molecule is transferred from the bulk aqueous phase into the nonpolar, hydrophobic core of a this compound micelle, its electronic environment changes, often resulting in a shift in its maximum absorption wavelength (λₘₐₓ). This phenomenon, known as solvatochromism, can be used to determine the critical micelle concentration (CMC), the concentration at which micelles begin to form. nih.gov By plotting the absorbance of the probe at a specific wavelength against the concentration of this compound, a distinct inflection point is observed at the CMC. nih.gov This method has been successfully applied to study the partitioning of various molecules, from dyes to poorly soluble drugs, into dodecyl sulfate micelles. researchgate.nettandfonline.comresearchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy offers higher sensitivity for studying micellar systems. Several fluorescence-based approaches are commonly employed:

Probing Microenvironment Polarity: Certain fluorescent molecules, such as pyrene, exhibit a vibronic fine structure in their emission spectra that is highly dependent on solvent polarity. nih.gov The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is a well-established polarity scale. In a polar solvent like water, the I₁/I₃ ratio is high (typically ~1.6-1.8), whereas in a nonpolar, hydrocarbon-like environment such as the interior of a micelle, the ratio drops significantly (to ~1.0-1.2). nih.gov This sharp change upon micellization provides a precise method for determining the CMC.

Fluorescence Quenching: This technique is used to determine the aggregation number (Nₐgg), which is the average number of surfactant molecules in a single micelle. nih.gov The method involves a fluorescent probe (fluorophore) that resides within the micelle and a quencher molecule that resides primarily in the aqueous phase or partitions between the phases. capes.gov.br The rate at which the quencher deactivates the probe's fluorescence is related to the size of the micelle. By analyzing the quenching kinetics, often using the Stern-Volmer equation, one can calculate Nₐgg. researchgate.netcsun.edu

Interaction and Binding Studies: Changes in the fluorescence properties—such as intensity, emission wavelength, and lifetime—of a probe molecule can signal its binding to or interaction with this compound aggregates. cqu.edu.cn For example, the fluorescence of 8-anilino-1-naphthalenesulfonic acid (ANS) increases significantly when it moves from water to a less polar environment, making it a useful probe for studying the binding of micelles to macromolecules like gelatin. researchgate.net Similarly, the intrinsic fluorescence of tryptophan residues in proteins can be monitored to study protein unfolding and structural changes induced by interactions with this compound. nih.gov

The following table provides examples of how these spectroscopic techniques are used to study this compound systems.

| Technique | Probe Molecule | Parameter Measured | Finding |

| UV-Visible Spectroscopy | Quercetin (B1663063) | Absorption Spectrum | The partitioning of non-ionised quercetin into SDS micelles was confirmed, allowing for the determination of the CMC. nih.gov |

| UV-Visible Spectroscopy | Drug B (cationic) | Absorbance | Confirmed the formation of an insoluble di-dodecyl sulfate salt via ion-pairing interactions below the CMC. researchgate.net |

| Fluorescence Spectroscopy | Pyrene | I₁/I₃ Ratio | A decrease in the I₁/I₃ ratio indicated the formation of a nonpolar microenvironment, used to determine the CMC of SDS and study its interaction with cationic polymers. nih.gov |

| Fluorescence Spectroscopy | Warfarin | Fluorescence Emission Shift | A blue shift in warfarin's fluorescence upon addition of SDS demonstrated its solvation within the micellar environment. |

| Time-Resolved Fluorescence Quenching | Pyrene (fluorophore), DMBP (quencher) | Fluorescence Decay | Used to measure the aggregation numbers of lithium dodecyl sulfate micelles as a function of salt concentration. csun.edu |

| Fluorescence Spectroscopy | Tryptophan (intrinsic) | Fluorescence Intensity & Anisotropy | Revealed that the presence of SDS confers greater structural flexibility to the β-galactosidase enzyme. nih.gov |

Theoretical and Computational Modeling of Didodecyl Sulfate Systems

Molecular Dynamics (MD) Simulations of Didodecyl Sulfate (B86663) Micelles and Interfaces

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the behavior of didodecyl sulfate in various environments. These simulations model the interactions between individual atoms and molecules over time, allowing for the observation of dynamic processes such as self-assembly and interfacial adsorption.

Simulation of Self-Assembly Processes and Aggregate Formation

MD simulations have been instrumental in understanding how individual this compound molecules spontaneously form larger aggregates, such as micelles, in aqueous solutions. researchgate.net These simulations can track the kinetic pathways of aggregation, revealing the structural transitions that occur as surfactants move from a random solution to organized structures. researchgate.net For instance, simulations have shown that at lower temperatures, this compound surfactants can form crystalline aggregates, while at higher temperatures, they tend to form micelles. researchgate.net

The process of aggregate formation in the presence of other molecules, such as polymers, has also been a subject of MD studies. For example, coarse-grained molecular dynamics simulations have been used to study the self-assembly of polyacrylamide (PAM) and sodium dodecyl sulfate (SDS) in an aqueous solution. nih.gov These simulations revealed a three-stage process for the formation of SDS-PAM complexes, ultimately leading to a "necklace" structure where the polymer is located at the interface of the hydrophobic and hydrophilic regions of the SDS micelle. nih.gov The primary driving force for this association was identified as the hydrophobic interactions between the polymer backbone and the surfactant's hydrophobic tails. nih.gov

Simulations have also been employed to study the formation of inverse micelles in non-aqueous solvents. A 15 ns molecular dynamics simulation of inverse sodium dodecyl sulfate (SDS) micelles in a mixed toluene/pentanol solvent demonstrated changes in the micelle radii and the behavior of the hydrocarbon chains over the simulation time. nih.gov

Interfacial Adsorption Studies of this compound on Diverse Substrates

The behavior of this compound at interfaces is critical for many of its applications. MD simulations provide a means to study the adsorption of these surfactant molecules onto various surfaces at a molecular level.

Studies have investigated the adsorption of sodium dodecyl sulfate (SDS) onto positively charged surfaces. nih.gov These simulations, combined with experimental techniques, suggest that at certain concentrations, the adsorbed SDS layer consists of two head group orientations, one pointing towards the substrate and the other towards the solution. nih.gov The adsorption process can be influenced by impurities, such as dodecanol (B89629), which are more surface-active than SDS and can preferentially adsorb at lower SDS concentrations. nih.gov

The nature of the substrate significantly impacts the adsorption behavior. For instance, the adsorption of SDS on a hydrophobic hexadecyl mercaptan self-assembled monolayer (SAM) was found to be different from its adsorption on a positively charged 2-aminoethanethiol surface. utexas.edu Atomic force microscopy (AFM) studies have also been used to investigate the aggregated structure of SDS at the graphite/solution interface, revealing periodic, hemicylindrical structures instead of uniform bilayers. utexas.edu

Furthermore, simulations have been used to explore the interactions between SDS and more complex substrates like single-walled carbon nanotubes (SWNTs). Large-scale atomic-level MD simulations have provided direct evidence for the self-assembly structures of SDS on SWNT surfaces, which is crucial for understanding the dispersion and separation of these nanotubes. nih.gov

Atomistic and Coarse-Grained Models for System Behavior Prediction

To manage the computational expense of MD simulations, different levels of model detail are employed. All-atom (AA) models explicitly represent every atom in the system, providing a high level of detail but are computationally intensive, limiting their use to smaller systems and shorter timescales. ua.pt Coarse-grained (CG) models, on the other hand, group several atoms into a single interaction site, allowing for the simulation of larger systems and longer time-scale phenomena, such as micelle formation and phase behavior. ua.ptfrontiersin.org

The MARTINI force field is a popular coarse-grained model that has been successfully used to simulate sodium dodecyl sulfate (SDS) systems. frontiersin.org It has been shown to reproduce the micelle distribution of SDS aqueous solutions reasonably well. ua.pt Different versions of the MARTINI force field, such as MARTINI 2.2 and the more recent MARTINI 3.0, have been developed and validated against experimental data. ua.ptfrontiersin.org These CG models have been crucial in studying complex phase behaviors, such as the lower critical solution temperature (LCST) observed in mixtures of SDS and tetrabutylammonium (B224687) chloride. ua.ptfrontiersin.org

While CG models are computationally efficient, they do have limitations due to the lack of atomistic detail. frontiersin.org Therefore, the choice between AA and CG models depends on the specific research question and the required level of detail versus the accessible time and length scales. Hybrid methodologies that combine different levels of modeling have also been proposed to study large micellar systems.

Table 1: Comparison of Atomistic and Coarse-Grained Models for this compound Simulations

| Feature | All-Atom (AA) Models | Coarse-Grained (CG) Models |

| Level of Detail | High (explicit representation of all atoms) | Lower (groups of atoms represented as single beads) |

| Computational Cost | High | Low |

| Time Scale | Shorter (picoseconds to nanoseconds) | Longer (microseconds to milliseconds) |

| System Size | Smaller | Larger |

| Typical Applications | Initial stages of micelle formation, detailed interfacial structures | Micelle formation and distribution, phase behavior, large-scale self-assembly |

| Example Force Fields | CHARMM, GROMOS, OPLS | MARTINI |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a valuable tool in chemistry for studying the properties of molecules like this compound from first principles.

Electronic Structure and Reactivity of this compound Molecules

DFT calculations can provide detailed information about the electronic properties of this compound molecules, which governs their reactivity and interactions. These calculations can be used to optimize the geometry of the molecule and determine various electronic descriptors. researchgate.net

For instance, DFT has been used to study the interaction between sodium dodecyl sulfate (SDS) and other molecules, such as the dye tartrazine. researchgate.net By optimizing the structures of the individual molecules and their mixture, researchers can calculate molecular orbital energies and other descriptors to understand the chemical behavior before and after micellization. researchgate.net DFT has also been instrumental in understanding the selective suspension of single-walled carbon nanotubes (SWNTs) in aqueous SDS solutions, which is dependent on the electronic structure of the nanotubes. d-nb.info

Elucidation of Binding Energies and Interaction Mechanisms

A key application of DFT is the calculation of binding energies and the elucidation of interaction mechanisms between this compound and other species. This information is crucial for understanding a wide range of phenomena, from drug-surfactant interactions to the formation of protein-surfactant complexes.

DFT calculations have been developed to predict the partition coefficient of compounds in sodium dodecyl sulfate (SDS) micelles. mdpi.com This methodology uses DFT to calculate the free energy of molecules in different solvents to identify a solvent with physicochemical characteristics similar to the micellar environment. mdpi.com This approach can estimate partition coefficients much faster than classical molecular dynamics simulations. mdpi.com

In the context of protein-ligand interactions, docking simulations, often combined with experimental data, can reveal the specific binding sites and interaction modes. For example, docking studies have shown that the sulfate group of SDS can form hydrogen bonds with specific amino acid residues (like Lysine) in proteins, while the hydrocarbon tail engages in hydrophobic interactions. nih.gov These detailed interaction mechanisms are fundamental to understanding how SDS can alter the properties of biological macromolecules. nih.gov

Didodecyl Sulfate in Engineered Materials and Nanosystems

Role as a Modifying Agent in Composite Materials

As a modifying agent, dodecyl sulfate (B86663) is instrumental in altering the surface and bulk properties of composite materials. By introducing this surfactant, researchers can manipulate the interfacial adhesion between different phases, enhance the dispersion of fillers within a matrix, and create novel structural arrangements, leading to materials with superior performance characteristics.

Layered Double Hydroxides (LDHs) are a class of anionic clays (B1170129) with positively charged brucite-like layers and an interlayer region containing charge-compensating anions and water molecules. The intercalation of dodecyl sulfate anions into this interlayer space is a widely used strategy to modify the properties of LDHs for various applications. This process typically involves replacing the original anions (like nitrates or carbonates) with the larger dodecyl sulfate molecules.

The primary effect of this intercalation is a significant expansion of the interlayer spacing. mdpi.comresearchgate.net For instance, studies on magnesium-aluminum (Mg-Al) LDHs have shown that intercalating dodecyl sulfate can increase the interlayer distance substantially. uc.edu This expansion is not only crucial for accommodating larger guest molecules but also transforms the hydrophilic interlayer environment into a hydrophobic one, which is advantageous for the adsorption of organic pollutants. researchgate.net Research has demonstrated that dodecyl sulfate-intercalated LDHs exhibit a much higher adsorption capacity for dyes like methyl orange compared to unmodified LDHs. uc.edu The arrangement of the intercalated dodecyl sulfate anions, which can form monolayers or bilayers, influences the final properties and crystallinity of the material. researchgate.net The modification creates a three-dimensional hydrophobic region within the LDH galleries, making them effective materials for adsolubilization to remove organic pollutants from aqueous solutions. researchgate.net

| LDH System | Modification Method | Interlayer Spacing (Before) | Interlayer Spacing (After) | Enhanced Property | Reference |

|---|---|---|---|---|---|

| Mg-Al-CO₃ LDH | Ion Exchange | ~0.76 nm | ~2.50 nm (Monolayer) | Facilitated elimination of carbonate ions | researchgate.net |

| Mg-Al LDH | Coprecipitation | N/A | ~2.90 nm (Bilayer) | High crystallinity | researchgate.net |

| Mg-Al LDH | Hydrothermal | ~0.78 nm (Original) | ~0.86 nm | Superior dye adsorption (846.6 mg/g for Methyl Orange) | uc.edu |

| Mg-Cr-CO₃ LDH | Coprecipitation | Not Specified | Not Specified | Enhanced sorption of Alizarine Red-S dye | ekb.eg |

In membrane technology, dodecyl sulfate is a key additive for fabricating high-performance separation membranes. It can be incorporated into the membrane structure or used to modify the surface of a support layer to improve properties like permeability, selectivity, and fouling resistance. rsc.org

| Membrane System | Role of SDS | Key Finding | Reference |

|---|---|---|---|

| Polyethersulfone (PES) Membrane | Additive in gelation media | MWCO decreased from 88,000 to 9,000 Da as SDS concentration approached CMC. Pore size also decreased. | researchgate.net |

| Nanofiltration (NF) Membrane on PES support | Substrate surface activator | Resulted in a water flux of 144.7 L m⁻² h⁻¹ and 92.2% rejection of MgCl₂. | rsc.org |

| Poly(dimethylsiloxane) Microchips | Dynamic channel modifier (mixed with DDM) | Suppressed protein adsorption and controlled electroosmotic flow. | science.gov |

| Polyamide Forward Osmosis Membrane | Modifier for halloysite (B83129) nanotubes (filler) | Improved the hydrophilicity of the membrane. | mdpi.com |

Intercalation of Didodecyl Sulfate in Layered Materials for Enhanced Properties (e.g., Layered Double Hydroxides)

Surfactant-Assisted Synthesis of Functional Nanomaterials

The synthesis of nanomaterials with controlled size, shape, and functionality is a cornerstone of nanotechnology. This compound plays a crucial role as a surfactant in these syntheses, acting as a soft template, capping agent, or morphology director to guide the formation of complex nanostructures.

In surfactant-assisted synthesis, dodecyl sulfate molecules self-assemble in solution to form micelles or vesicles. These aggregates act as nanoscale reactors or templates, confining the growth of nanoparticles to a specific size and shape. nih.gov For example, anionic SDS vesicles, formed by ultrasonic irradiation, have been used as soft templates to synthesize hollow CdSe nanoparticles. frontiersin.org The metal cations adsorb onto the vesicle surface via electrostatic interaction, and upon removal of the template, hollow nanostructures remain. frontiersin.org

This templating mechanism is effective for a variety of nanoparticles. Copper nanoparticles have been synthesized in the micellar solution of copper dodecyl sulfate, where the micelles control particle size. ijcmas.com Similarly, the synthesis of nano zeolite-A has been achieved using SDS as a structure-directing agent, which promotes fast nucleation and the formation of smaller, more uniform crystals. 104.197.3 In the synthesis of gold nanoparticles, SDS has been used as a capping agent to control the final particle size and morphology. researchgate.net

Beyond templating, dodecyl sulfate directly influences the nucleation and growth kinetics of nanocrystals, thereby controlling their final morphology. The surfactant molecules can selectively adsorb onto specific crystallographic faces of a growing nanocrystal, inhibiting growth on those faces and promoting it on others. This anisotropic growth leads to the formation of non-spherical shapes like nanorods, nanoflakes, and hexagonal plates. nih.gov

For instance, in the synthesis of ZnO nanostructures, the presence of SDS in combination with another surfactant (CTAB) transformed the morphology from nanoflakes to well-defined rods, spheres, and other shapes. mdpi.com In the synthesis of gold nanoparticles, the presence of SDS was shown to be critical for the formation of ordered morphologies such as triangular and hexagonal nanoplates. nih.gov The concentration of SDS relative to other precursors is a key parameter; studies on nickel nanoparticle synthesis showed that increasing the SDS concentration reduced the average particle size, while at very high concentrations, it promoted the self-assembly of smaller particles into larger, semi-spherical structures. ias.ac.in

| Nanoparticle | Role of SDS | Observation | Reference |

|---|---|---|---|

| ZnO | Structure directing agent (with CTAB) | Increasing the SDS:CTAB ratio changed morphology from nanoflakes to rods and nanoparticles; average size decreased from 300 nm to 100 nm. | mdpi.com |

| Nickel (Ni) | Stabilizer and size-controlling agent | Average particle size decreased as the SDS:Ni(acac)₂ mole ratio increased from 1:1 to 2:1. | ias.ac.in |

| Gold (Au) | Morphology directing agent (with PAMAM) | Led to ordered morphologies (triangular, hexagonal). Triangular shapes were more significant at pre-micellar concentrations. | nih.gov |

| Copper (Cu) | Templating agent | Particle size could be varied by using a mixture of copper dodecyl sulfate and sodium dodecyl sulfate. | ijcmas.com |

Templating and Directing Agent in Nanoparticle Synthesis (e.g., Hydroxyapatite, Silver Nanoparticles)

Advanced Applications in Materials Science

The ability of this compound to precisely modify and construct materials at the nanoscale has led to its use in several advanced applications. These applications leverage the unique properties imparted by the surfactant, such as enhanced reactivity, novel structural forms, and improved material performance.

In environmental technology, dodecyl sulfate has been used to fabricate novel materials for water treatment. One innovative example is a self-propelling motor for pollutant degradation, made from a Prussian blue-reduced graphene oxide hydrogel synthesized with the assistance of SDS. rsc.org In this system, SDS facilitates the rapid release of oxygen bubbles, which helps propel the motor and distribute reactive hydroxyl radicals to break down contaminants. rsc.org

In the field of "smart" materials, dodecyl sulfate has been used to create a sodium dodecyl sulfate-epoxy composite with a water-induced shape memory effect. rsc.org The composite material can be deformed and will recover its original shape upon immersion in water, a process driven by both chemical interactions and physical swelling influenced by the SDS. rsc.org Such materials have potential applications in sensors, switches, and underwater deployable structures. rsc.org

Furthermore, the controlled synthesis of metallic nanoparticles using dodecyl sulfate is critical for developing materials for energy applications. For example, stabilized nickel nanoparticles synthesized with SDS show high electrocatalytic activity for the hydrogen evolution reaction, a key process in water splitting for hydrogen fuel production. ias.ac.in The development of new materials for electronics, energy storage, and catalysis continues to be a major focus of materials science, where the precise control offered by chemical agents like dodecyl sulfate is indispensable. dechema.deresearchgate.net

This compound in Colloidal Processing of Advanced Ceramics

In the colloidal processing of advanced ceramics, achieving a stable, well-dispersed suspension of ceramic particles is crucial for producing dense, defect-free final products. sigmaaldrich.com Anionic surfactants, such as dodecyl sulfates, play a significant role as dispersants in these systems. sigmaaldrich.com They adsorb onto the surface of ceramic particles, modifying the interparticle forces to prevent agglomeration and ensure homogeneity in the ceramic slurry. sigmaaldrich.com

Research on anionic surfactants like sodium dodecyl sulfate (SDS) with ceramic powders such as alumina (B75360) (Al₂O₃) provides insight into this mechanism. At a pH below its isoelectric point, the alumina surface carries a positive charge, which facilitates the adsorption of the negatively charged dodecyl sulfate anions. researchgate.net This adsorption occurs through electrostatic attraction between the sulfate headgroup and the charged particle surface. nih.gov

The process can be described in distinct stages based on surfactant concentration:

Initial Adsorption: At low concentrations, individual surfactant anions adsorb onto the positively charged sites of the ceramic particles. nih.gov

Hemimicelle Formation: As the surfactant concentration increases, the adsorbed anions begin to associate through the hydrophobic interactions of their alkyl chains, forming surface aggregates known as hemimicelles or admicelles. researchgate.netnih.gov This aggregation significantly increases the adsorption density.

Surface Neutralization and Repulsion: The formation of these surface aggregates can lead to the neutralization of the particle's surface charge and, at higher concentrations, can cause the surface to become negatively charged, inducing electrostatic repulsion between the particles and ensuring a stable dispersion. nih.gov

Studies on alumina foams have shown that the concentration of sodium dodecyl sulfate can be used to control the pore size and connectivity of the final ceramic structure. researchgate.net The attachment of alumina particles to bubble surfaces, which is governed by electrostatic interactions, is directly influenced by the surfactant concentration, thereby affecting the final foam architecture. researchgate.net Similarly, investigations into Na-activated bentonite (B74815) clay dispersions demonstrate that the addition of SDS affects the viscosity and zeta potential, with the rheological properties being strongly influenced by the surfactant concentration. sigmaaldrich.com

Modulating Properties of Polymer and Biopolymer Films with this compound

This compound is an effective agent for modifying the properties of both synthetic polymer and natural biopolymer films, enhancing their mechanical, barrier, and functional characteristics. The interaction is typically between the anionic sulfate group and charged sites on the polymer chains.

In biopolymer systems, the use of sodium dodecyl sulfate (SDS) with chitosan (B1678972)—a cationic biopolymer derived from chitin—has been shown to create ionically cross-linked composite films. chemnet.com The electrostatic interactions occur between the negatively charged sulfate groups (–SO₄⁻) of the surfactant and the protonated amino groups (–NH₃⁺) of the chitosan. chemnet.comchula.ac.th This cross-linking significantly alters the film's properties. Research shows that incorporating SDS into chitosan films hinders crystallization, increases the glass transition temperature, improves thermal stability, and lowers moisture content. chemnet.com The mechanical properties are also significantly improved at moderate SDS content. chemnet.comchula.ac.th

The table below summarizes research findings on the effect of varying Sodium Dodecyl Sulfate (SDS) content on the mechanical properties of chitosan films.

| SDS Content (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Pure Chitosan) | 35.8 | 15.6 |

| 10 | 48.2 | 11.2 |

| 20 | 62.5 | 8.9 |

| 30 | 51.7 | 7.5 |

Data sourced from a study on the structure and properties of chitosan/sodium dodecyl sulfate composite films. chemnet.com

This compound has also been used to modify other biopolymer films. In studies with whey protein isolate films, the addition of SDS was found to decrease both oxygen and water vapor permeability. chemicalbook.com For instance, incorporating 1 wt.-% SDS reduced oxygen permeability, while a 20 wt.-% concentration led to a significant decrease in the water vapor transmission rate. chemicalbook.com This improvement in barrier properties is attributed to molecular interactions within the film matrix. chemicalbook.com With cassava starch-based films, the addition of sodium dodecyl sulfate decreased the water vapor permeability by up to 10% and dramatically increased the tensile strength by forming rigid complexes with the starch molecular chains. wikipedia.org

The table below details the effect of Sodium Dodecyl Sulfate (SDS) on the barrier properties of whey protein isolate films.

| Additive (Concentration) | Oxygen Permeability (cm³ 100 μm / m² d bar) | Water Vapor Transmission Rate (g 100 μm / m² d) |

| Reference (No Additive) | 68 | 165 |

| 1 wt.-% SDS | 46 | Not Reported |

| 20 wt.-% SDS | Not Reported | 44 |

Data sourced from a study on the effects of additives on whey protein isolate-based films. chemicalbook.com

In synthetic polymer systems, this compound is used in the fabrication of conductive and functional films. For example, it can be employed to create multilayer ultrathin films by forming a "complex polyanion" with materials like phenolic resin, which can then be layered with polycations. Furthermore, nanoporous polymer films loaded with SDS have been developed as anti-biofilm surface coatings, demonstrating the ability to block bacterial attachment and reduce biofilm formation. atamanchemicals.com

Mechanistic Investigations of Didodecyl Sulfate Interactions with Biological Components

Molecular Mechanisms of Membrane Disruption and Solubilization

Didodecyl sulfate (B86663) is well-known for its ability to disrupt and solubilize biological membranes. This process is complex, involving several stages from initial surfactant binding to the complete breakdown of the membrane structure into mixed micelles.

The interaction of didodecyl sulfate with lipid bilayers, often studied using model systems like liposomes and vesicles, is a multi-step process that is highly dependent on the surfactant's concentration. researchgate.netcsic.es Initially, at low concentrations, this compound monomers adsorb onto the surface of the lipid bilayer. researchgate.netresearchgate.net As the concentration increases, the surfactant molecules begin to insert themselves into the lipid bilayer. researchgate.netrsc.org This intercalation leads to an increase in the vesicle size and can cause leakage of the vesicle's contents. csic.esnih.gov

Further increases in this compound concentration, approaching its critical micelle concentration (CMC), lead to the saturation of the bilayer. csic.es This is followed by the solubilization of the membrane, a process characterized by the breakdown of the vesicular structure into smaller, mixed micelles composed of both lipid and this compound molecules. researchgate.netcolumbia.educapes.gov.brnih.gov The entire process can be described as a transition from vesicles to mixed micelles, driven by the hydrophobic interactions between the alkyl chains of this compound and the lipids. researchgate.net

The composition of the lipid bilayer also plays a crucial role in its interaction with this compound. For instance, the solubilization of anionic phosphatidic acid vesicles is reportedly faster compared to zwitterionic phosphatidylcholine vesicles, which may be attributed to the simpler structure and compatibility of phosphatidic acid with the anionic surfactant. columbia.edu

Table 1: Stages of this compound Interaction with Lipid Vesicles

| Stage | This compound Concentration | Key Events | Outcome |

| 1. Binding | Low (below CMC) | Monomers adsorb to the vesicle surface. | Minimal structural change. |

| 2. Insertion | Increasing (below CMC) | Surfactant monomers insert into the lipid bilayer. | Vesicle swelling, increased permeability, and content leakage. csic.esnih.gov |

| 3. Saturation | Near CMC | The lipid bilayer becomes saturated with surfactant molecules. | Maximum vesicle size is reached. csic.es |

| 4. Solubilization | At and above CMC | Formation of mixed micelles containing lipids and surfactant. | Complete disruption of the vesicle structure. researchgate.netcolumbia.edu |